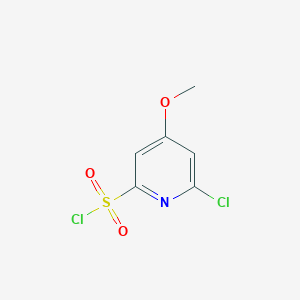
6-Chloro-4-methoxypyridine-2-sulfonyl chloride
Description
6-Chloro-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C6H5Cl2NO3S |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
6-chloro-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(7)9-6(3-4)13(8,10)11/h2-3H,1H3 |
InChI Key |
LNSFQLUMWZGKGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 4-methoxypyridine-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Scientific Research Applications
6-Chloro-4-methoxypyridine-2-sulfonyl chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom at the 6-position is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group also plays a crucial role in its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but lacks the sulfonyl chloride group.
6-Methoxypyridine-2-sulfonyl chloride: Similar but lacks the chlorine atom at the 6-position.
4-Methoxypyridine-2-sulfonyl chloride: Similar but lacks the chlorine atom at the 6-position.
Uniqueness
6-Chloro-4-methoxypyridine-2-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


